3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one
Overview
Description
3-Chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one, also known as CPF, is a pyrazinone-based compound with potential applications in a variety of fields. It is a heterocyclic compound composed of a fused pyrazinone and phenyl ring, and is a small molecule that can be used in drug discovery, organic synthesis, and other research applications. CPF is of interest due to its potential pharmacological activities, such as anti-inflammatory, anti-tumor, and anti-microbial activities. CPF has also been studied for its potential applications in the fields of nanotechnology and material science.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one: is a compound that can be utilized in the field of drug discovery. It serves as a building block in the synthesis of various pharmaceutical agents. Its structure is amenable to modifications, allowing medicinal chemists to derive new compounds with potential therapeutic effects. The presence of both chloro and fluoro substituents makes it a valuable precursor in creating molecules that can interact with biological targets, potentially leading to the development of new medications .
Catalysis in Organic Synthesis
This compound may also find applications in catalysis, particularly in organic synthesis. The pyrazinone core can act as a ligand, coordinating with metals to form catalysts that facilitate a variety of chemical reactions. These reactions can include coupling processes, such as Suzuki-Miyaura coupling, which is pivotal in forming carbon-carbon bonds in complex organic molecules .
properties
IUPAC Name |
3-chloro-1-(4-fluorophenyl)pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-10(15)14(6-5-13-9)8-3-1-7(12)2-4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHRCAQVLAOBPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C(C2=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.